molecular formula C23H16ClN3OS B292945 6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B292945
M. Wt: 417.9 g/mol
InChI Key: RHSXSTWNHGANPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with a thiol-containing intermediate, followed by cyclization and functional group modifications to achieve the final structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings .

Scientific Research Applications

4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:

Uniqueness

The uniqueness of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to other derivatives .

Properties

Molecular Formula

C23H16ClN3OS

Molecular Weight

417.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C23H16ClN3OS/c1-14-11-18(16-5-3-2-4-6-16)27-22-19(14)20-21(28-22)23(26-13-25-20)29-12-15-7-9-17(24)10-8-15/h2-11,13H,12H2,1H3

InChI Key

RHSXSTWNHGANPA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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